molecular formula C27H27N3O3S2 B431361 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide

2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B431361
M. Wt: 505.7g/mol
InChI Key: UFYIDALOGFKJDL-UHFFFAOYSA-N
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Description

  • Reactants: Intermediate from Step 1, thiol reagent
  • Conditions: Mild reducing agent, inert atmosphere
  • Step 3: Formation of the Acetamide Group

    • Reactants: Intermediate from Step 2, 4-methylphenylamine, acetic anhydride
    • Conditions: Room temperature, solvent (e.g., dichloromethane)
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions

    • Step 1: Formation of the Pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine Core

      • Reactants: 2-methylphenylamine, 6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine
      • Conditions: Acidic or basic catalyst, reflux conditions

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
      • Conditions: Aqueous or organic solvent, controlled temperature
      • Products: Oxidized derivatives of the compound
    • Reduction

      • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
      • Conditions: Inert atmosphere, solvent (e.g., ethanol)
      • Products: Reduced derivatives of the compound
    • Substitution

      • Reagents: Halogenating agents, nucleophiles
      • Conditions: Solvent (e.g., dichloromethane), controlled temperature
      • Products: Substituted derivatives of the compound

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate

      Reducing Agents: Sodium borohydride, lithium aluminum hydride

      Solvents: Dichloromethane, ethanol, water

      Catalysts: Acidic or basic catalysts, mild reducing agents

    Major Products

    The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology

    In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine

    In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.

    Industry

    In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.

    Mechanism of Action

    The mechanism of action of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to the compound’s observed effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
    • 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

    Uniqueness

    The uniqueness of 2-{[6,6-dimethyl-3-(2-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features This combination imparts unique chemical and physical properties, making it distinct from other similar compounds

    Properties

    Molecular Formula

    C27H27N3O3S2

    Molecular Weight

    505.7g/mol

    IUPAC Name

    2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide

    InChI

    InChI=1S/C27H27N3O3S2/c1-16-9-11-18(12-10-16)28-22(31)15-34-26-29-24-23(19-13-27(3,4)33-14-21(19)35-24)25(32)30(26)20-8-6-5-7-17(20)2/h5-12H,13-15H2,1-4H3,(H,28,31)

    InChI Key

    UFYIDALOGFKJDL-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2C5=CC=CC=C5C

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2C5=CC=CC=C5C

    Origin of Product

    United States

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